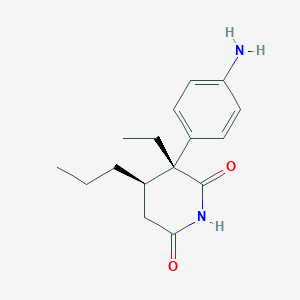
4-Propylaminoglutethimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylaminoglutethimide (4-PAG) is a synthetic molecule that belongs to the class of drugs known as aromatase inhibitors. It was first synthesized in the 1970s and has since been used in scientific research to study the effects of aromatase inhibition on various physiological processes.
作用机制
4-Propylaminoglutethimide acts as a competitive inhibitor of aromatase, binding to the active site of the enzyme and preventing the conversion of androgens to estrogens. This results in a decrease in estrogen levels in the body, which can have various physiological effects depending on the tissue and cell type.
生化和生理效应
The biochemical and physiological effects of 4-Propylaminoglutethimide depend on the tissue and cell type. In breast cancer cells, 4-Propylaminoglutethimide has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent. In the brain, 4-Propylaminoglutethimide has been shown to decrease anxiety-like behavior and improve cognitive function in animal models. In the reproductive system, 4-Propylaminoglutethimide has been shown to decrease estrogen levels and inhibit ovulation in female rats.
实验室实验的优点和局限性
One advantage of using 4-Propylaminoglutethimide in lab experiments is its specificity for aromatase inhibition, which allows researchers to study the effects of aromatase inhibition without interfering with other physiological processes. However, one limitation is that 4-Propylaminoglutethimide has a short half-life in vivo, which may limit its effectiveness in some studies.
未来方向
For research on 4-Propylaminoglutethimide include the development of more potent and selective aromatase inhibitors, the investigation of its potential therapeutic uses in breast cancer and other estrogen-dependent diseases, and the exploration of its effects on other physiological processes such as bone metabolism and neuroprotection. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 4-Propylaminoglutethimide on various tissues and cell types.
合成方法
The synthesis of 4-Propylaminoglutethimide involves a series of chemical reactions starting from 4-nitrobenzoyl chloride and 2-aminobutanoic acid. The process includes the reduction of the nitro group to an amino group, the formation of an amide bond between the 2-aminobutanoic acid and the 4-nitrobenzoyl chloride, and the reduction of the nitro group to a propylamino group. The final product is obtained as a white crystalline powder with a melting point of 152-155°C.
科学研究应用
4-Propylaminoglutethimide has been widely used in scientific research to study the effects of aromatase inhibition on various physiological processes. Aromatase is an enzyme that converts androgens to estrogens, and its inhibition has been shown to have therapeutic potential in the treatment of breast cancer, endometriosis, and other estrogen-dependent diseases. 4-Propylaminoglutethimide has been used in preclinical studies to investigate the role of aromatase inhibition in these diseases and to develop new aromatase inhibitors as potential therapeutic agents.
属性
CAS 编号 |
110977-60-1 |
|---|---|
产品名称 |
4-Propylaminoglutethimide |
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
(3R,4R)-3-(4-aminophenyl)-3-ethyl-4-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-12-10-14(19)18-15(20)16(12,4-2)11-6-8-13(17)9-7-11/h6-9,12H,3-5,10,17H2,1-2H3,(H,18,19,20)/t12-,16+/m1/s1 |
InChI 键 |
LMDABZZRVJMXTF-WBMJQRKESA-N |
手性 SMILES |
CCC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
SMILES |
CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
规范 SMILES |
CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
其他 CAS 编号 |
110977-60-1 |
同义词 |
4-propyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione 4-propylaminoglutethimide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



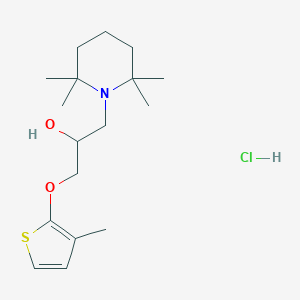
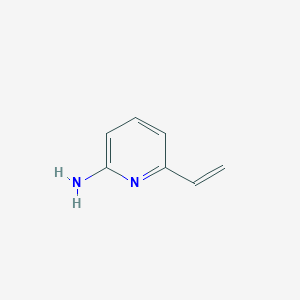
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
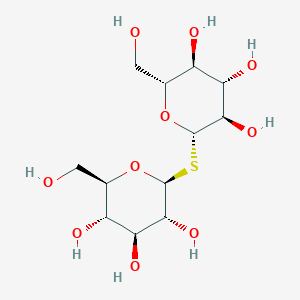
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
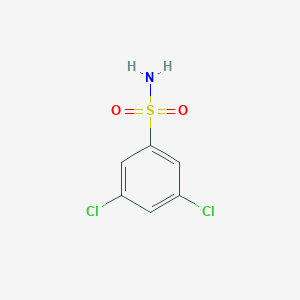
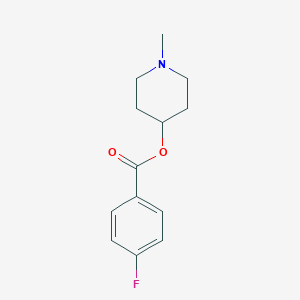
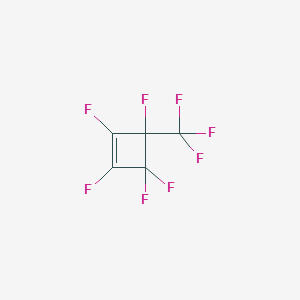
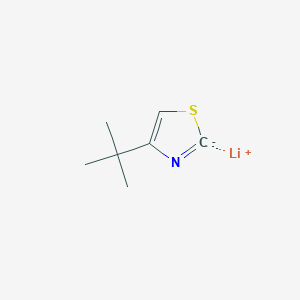
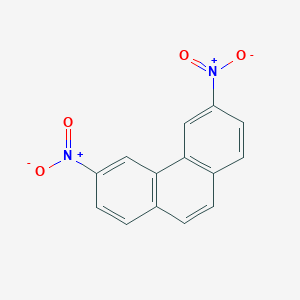
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
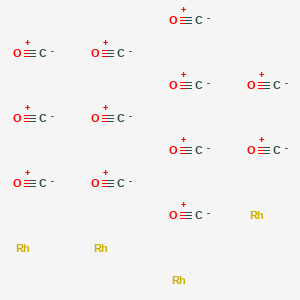
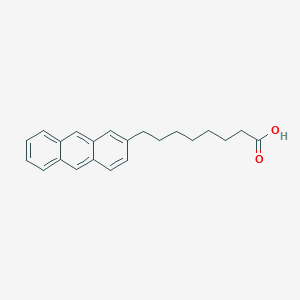
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)